1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

描述

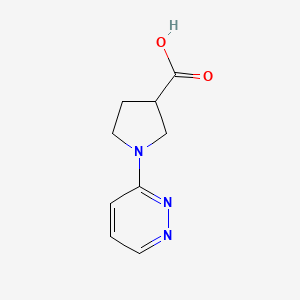

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused to a pyrrolidine ring with a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyrrolidine derivatives with hydrazine derivatives can yield the desired pyridazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the scale and desired application of the compound .

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Key Reactions:

-

Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form corresponding esters.

-

Amidation: Couples with amines (e.g., benzylamine, aniline) using carbodiimide-based coupling agents (e.g., EDCI, HATU) to yield amides .

Example Conditions and Yields:

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or oxidative decarboxylation under controlled conditions:

-

Thermal Decarboxylation: Heating at 150–200°C in inert solvents (e.g., DMSO) produces CO₂ and the corresponding pyrrolidine derivative.

-

Oxidative Decarboxylation: Reaction with Pb(OAc)₄ or Ag₂O generates radicals or alkenes, respectively.

Notable Observation:

Decarboxylation is pH-dependent, with higher rates observed in acidic media due to protonation of the carboxylate intermediate.

Substitution Reactions on the Pyridazine Ring

The pyridazine moiety participates in electrophilic and nucleophilic substitutions:

-

Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) occurs at the electron-deficient C-5 position of pyridazine.

-

Nucleophilic Substitution: Reactions with amines or thiols at C-4 under basic conditions (K₂CO₃, DMF).

Example:

| Substitution Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitro-1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid | 62% |

Metal Coordination and Complexation

The pyridazine nitrogen and carboxylate oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Key Findings:

-

Cu(II) Complex: Exhibits a square-planar geometry with enhanced catalytic activity in oxidation reactions.

-

Fe(III) Complex: Shows paramagnetic behavior and potential as a MRI contrast agent.

Oxidation and Reduction of the Pyrrolidine Ring

-

Oxidation: Treatment with KMnO₄ or RuO₄ oxidizes the pyrrolidine ring to γ-lactam derivatives .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a pyrrolidine with retained stereochemistry .

Stereochemical Outcomes:

-

Asymmetric reduction using chiral catalysts (e.g., BINAP-Ru) yields enantiomerically pure products (>90% ee) .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrones or azides, forming fused bicyclic systems.

Example Reaction:

| Reagents | Product | Yield |

|---|---|---|

| Phenylnitrile oxide, Δ | 1-(Pyridazin-3-yl)-4,5-dihydroisoxazole-pyrrolidine-3-carboxylic acid | 70% |

科学研究应用

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid has been studied for its potential as a pharmacological agent. Its derivatives have shown promise in various biological activities, including:

- Antimalarial Activity : Research indicates that pyrrolidine derivatives exhibit significant antimalarial properties. For instance, compounds structurally related to pyrrolidine have been identified as effective against Plasmodium falciparum, with some showing low nanomolar EC50 values, indicating high potency against both drug-sensitive and resistant strains .

- GPBAR1 Agonists : The compound has been explored as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is implicated in metabolic and inflammatory diseases, including type 2 diabetes and obesity. Compounds designed based on the pyrrolidine scaffold have shown selective activation of GPBAR1, providing a potential pathway for treating metabolic disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Key findings include:

- Substituent Effects : Variations in substituents on the pyrrolidine ring significantly influence biological activity. For instance, modifications at the benzylic position have shown to affect potency against Plasmodium species, with specific substitutions enhancing antimalarial efficacy .

- Binding Affinity : Computational studies have elucidated the binding modes of pyrrolidine derivatives to GPBAR1, revealing critical interactions that can be exploited in drug design. This knowledge aids in the rational design of new compounds with improved selectivity and efficacy .

Case Studies

Several case studies highlight the applications of this compound:

- Antimalarial Drug Development : A series of 4-aryl-N-benzylpyrrolidine derivatives were evaluated for their antimalarial activity. One lead compound demonstrated an EC50 value of 46 nM against drug-sensitive strains and was orally efficacious in mouse models, showcasing the potential for clinical development .

- Metabolic Disorder Treatment : Compounds derived from the pyrrolidine scaffold have been investigated for their ability to activate GPBAR1 selectively. These studies suggest a promising avenue for treating metabolic disorders while minimizing side effects associated with non-selective agonists .

作用机制

The mechanism of action of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

相似化合物的比较

Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol also share the pyrrolidine ring structure.

Uniqueness: this compound is unique due to the combination of the pyridazine and pyrrolidine rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, influencing numerous physiological processes. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine ring fused with a pyrrolidine moiety, which contributes to its biological activity. The carboxylic acid functional group is crucial for its interaction with biological targets.

This compound exhibits several biochemical properties that contribute to its activity:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, including carbonic anhydrases. Such interactions can modulate enzyme activity, influencing metabolic pathways and cellular functions.

- Cellular Effects : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism. For example, studies indicate that pyrrolidine derivatives can modify the mobility of protein loops, impacting the function of proteins such as estrogen receptors.

The molecular mechanisms underlying the activity of this compound involve several key interactions:

- Binding Affinity : The compound binds to specific biomolecules, leading to either enzyme inhibition or activation. For instance, it has been noted to inhibit carbonic anhydrase isoenzymes by occupying their active sites, thus affecting physiological processes such as respiration and ion transport.

- Signaling Pathways : The modulation of signaling pathways is another critical aspect. By influencing pathways involved in cell proliferation and apoptosis, this compound may exhibit potential anticancer properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Neuroprotective Effects

In addition to antimicrobial properties, this compound has shown promise in neuroprotection:

- Mechanism : It may protect against neurodegenerative diseases by inhibiting specific pathways involved in neuronal apoptosis and inflammation. This effect is particularly relevant in conditions such as epilepsy and other neurodegenerative disorders .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various experimental settings:

- In Vivo Studies : Animal models have shown that lower doses of this compound can enhance enzyme activity beneficial for physiological functions, while higher doses may lead to adverse effects such as apoptosis induction.

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in treating conditions like epilepsy and bacterial infections. Preliminary results indicate a favorable safety profile with promising therapeutic outcomes .

属性

IUPAC Name |

1-pyridazin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)7-3-5-12(6-7)8-2-1-4-10-11-8/h1-2,4,7H,3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKDEXQBTJRGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。